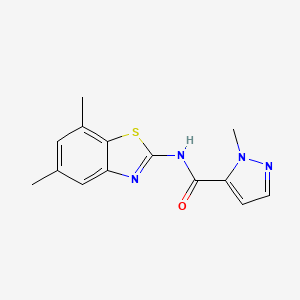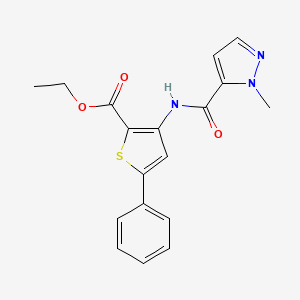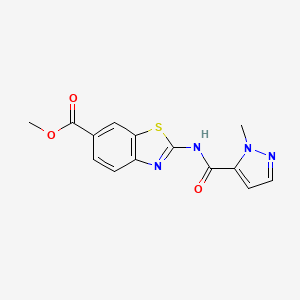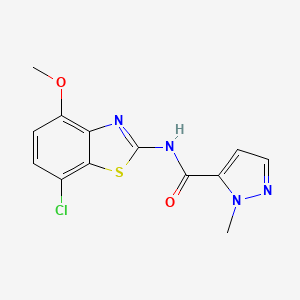
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (NMBP) is a novel small molecule inhibitor that has recently been identified as a potential therapeutic agent for a variety of diseases. NMBP is a member of the benzothiazole family of compounds and has been shown to possess anti-inflammatory and anti-cancer properties. It has been studied extensively in laboratory and animal models, and its potential clinical applications are currently being investigated.
Mecanismo De Acción
The exact mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed that the compound binds to and inhibits the activity of certain enzymes and proteins, such as cyclooxygenase-2. In addition, this compound has been shown to modulate the activity of several other proteins and enzymes, including NF-κB, AP-1, and STAT3.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory and anti-cancer properties, and its potential clinical applications are currently being investigated. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to reduce the production of proinflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide in laboratory experiments is its relatively low toxicity. It has been shown to be non-toxic to cells and animals at the concentrations used in laboratory experiments. However, the major limitation of using this compound is its relatively slow rate of absorption, which can limit its efficacy in vivo.
Direcciones Futuras
The potential applications of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide are still being explored. Further research is needed to investigate its potential as a therapeutic agent for a variety of diseases, including cancer and inflammation. In addition, further research is needed to explore its potential as an inhibitor of other enzymes and proteins, and to develop more efficient methods for its synthesis. Other potential future directions for this compound include its potential use as an antioxidant, anti-aging agent, and anti-viral agent.
Métodos De Síntesis
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized from a variety of starting materials. The most commonly used method involves the reaction of 5,7-dimethyl-1,3-benzothiazol-2-yl chloride and 1-methyl-1H-pyrazole-5-carboxylic acid in aqueous methanol. This reaction results in the formation of this compound in an approximately 95% yield.
Aplicaciones Científicas De Investigación
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively in laboratory and animal models for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-cancer properties, and its potential clinical applications are currently being investigated. In addition, this compound has been studied for its ability to modulate the activity of certain enzymes and proteins, such as cyclooxygenase-2.
Propiedades
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-6-9(2)12-10(7-8)16-14(20-12)17-13(19)11-4-5-15-18(11)3/h4-7H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGXBCLVEDOJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530140.png)
![N-[(2,6-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530156.png)


![N-cyclopropyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530169.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530172.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530182.png)


![ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6530202.png)
![methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate](/img/structure/B6530205.png)

![4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530226.png)
